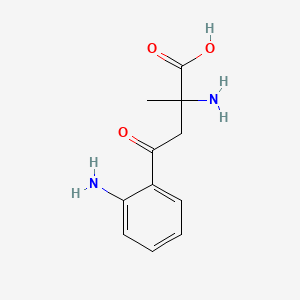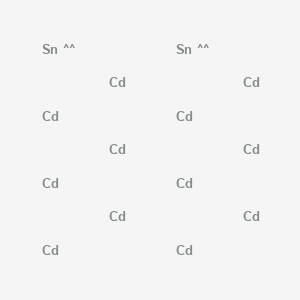
CID 71434152
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a chemical compound composed of cadmium and tin, with the molecular formula Cd12Sn2 and a molecular weight of 1586.388 g/mol . This compound is typically found in the form of an ingot and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of dodecacadmium ditin typically involves the use of high-purity cadmium and tin. The metals are melted together in a furnace at high temperatures to ensure complete mixing and alloy formation. The resulting ingot is then cooled and solidified for further use .
Chemical Reactions Analysis
Types of Reactions
Dodecacadmium ditin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur depend on the reagents and the environment in which the compound is used.
Common Reagents and Conditions
Common reagents used in reactions with dodecacadmium ditin include oxidizing agents, reducing agents, and various organic and inorganic compounds. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving dodecacadmium ditin depend on the specific reagents and conditions used. For example, oxidation reactions may produce cadmium oxide and tin oxide, while reduction reactions may yield elemental cadmium and tin.
Scientific Research Applications
Dodecacadmium ditin has several scientific research applications, particularly in the fields of chemistry, materials science, and industrial processes. Some of its notable applications include:
Low-Melting Solder: Due to its low melting point, dodecacadmium ditin is used as a solder in various electronic and mechanical applications.
Low-Temperature Casting Metal: The compound is used in low-temperature casting processes to create intricate metal parts and components.
Heat Transfer Fluid: It serves as a high-temperature coupling fluid in heat baths, providing efficient heat transfer in laboratory and industrial settings.
Metal Tube Bending: The compound is used as a filler when bending thin-walled metal tubes to prevent collapse and ensure precise bending.
Mechanism of Action
The mechanism of action of dodecacadmium ditin is primarily related to its physical and chemical properties. As a low-melting alloy, it can easily transition between solid and liquid states, making it useful in applications that require precise temperature control. The molecular targets and pathways involved in its effects are largely dependent on its use in specific applications, such as soldering, casting, and heat transfer.
Comparison with Similar Compounds
Dodecacadmium ditin can be compared with other low-melting alloys and compounds used in similar applications. Some of the similar compounds include:
Wood’s Metal: An alloy composed of bismuth, lead, tin, and cadmium, known for its low melting point and use in similar applications.
Rose’s Metal: An alloy of bismuth, lead, and tin, also used as a low-melting solder and casting metal.
Field’s Metal: An alloy of bismuth, indium, and tin, known for its low melting point and non-toxic properties.
Dodecacadmium ditin is unique due to its specific composition and properties, which make it suitable for a wide range of industrial and scientific applications.
Properties
Molecular Formula |
Cd12Sn2 |
|---|---|
Molecular Weight |
1586.4 g/mol |
InChI |
InChI=1S/12Cd.2Sn |
InChI Key |
OIBLPQFTAJDRMC-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


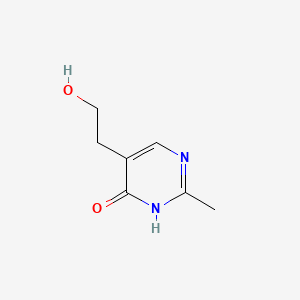
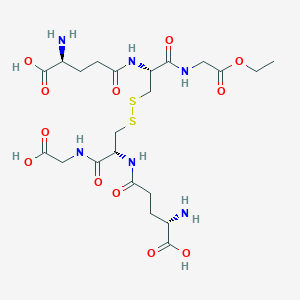
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
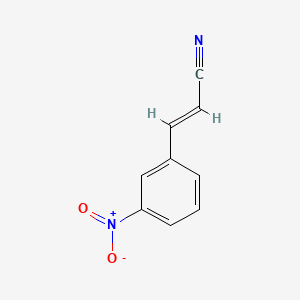
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
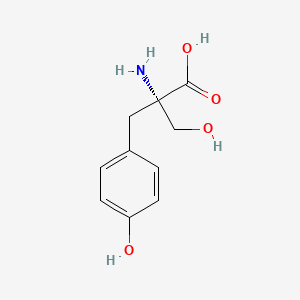
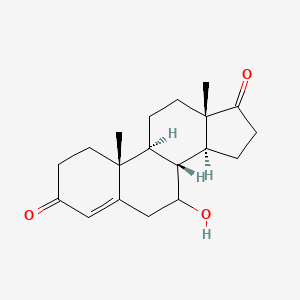
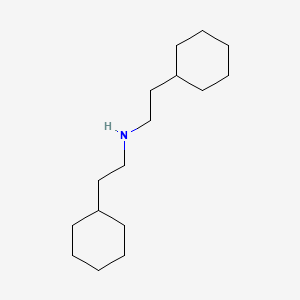
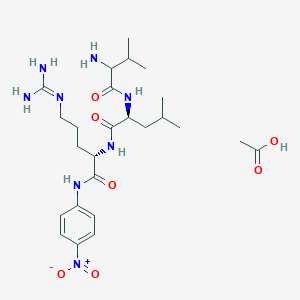
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

